(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
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Overview
Description
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which includes a chroman-4-one backbone. It is a major building block in a variety of medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves several steps. The chroman-4-one framework can be synthesized through various methodologies, including:
One-pot domino reactions: These reactions involve multiple steps that occur in a single reaction vessel, reducing the need for intermediate purification.
Microwave synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalytic synthesis: Utilizing catalysts such as ionic liquids or small chiral organic molecules to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic or electrophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share the chroman-4-one backbone and exhibit similar biological activities.
Quinoline derivatives: These compounds have a quinoline nucleus and are known for their wide range of pharmacological properties.
Uniqueness
®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties .
Properties
CAS No. |
36508-91-5 |
---|---|
Molecular Formula |
C19H15NaO4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
sodium;2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1/t15-;/m1./s1 |
InChI Key |
KYITYFHKDODNCQ-XFULWGLBSA-M |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origin of Product |
United States |
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